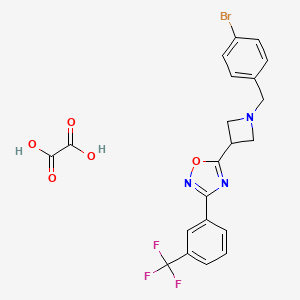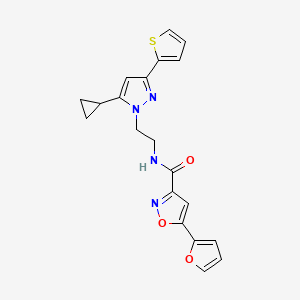![molecular formula C12H18N2O B2919314 (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol CAS No. 2413365-38-3](/img/structure/B2919314.png)
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol” is a complex organic molecule that contains a cyclohexanol, an amine, and a methylpyridine group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of an amine group could make it a potential nucleophile, while the hydroxyl group could potentially be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .科学的研究の応用
Stereochemistry and Structural Analysis
- Stereochemical studies have been pivotal in understanding the conformations and configurations of cyclohexane derivatives. Research has elucidated the configurations of cis- and trans-4-hydroxycyclohexylacetic acid, highlighting their role as tyrosine metabolites and proposing a defective enzyme pathway in their formation (Niederwieser, Wadman, & Danks, 1978).
- Investigations into the synthesis and conformation of partially saturated 3,1-benzoxazines have revealed the influence of cis- and trans-configurations on the compounds' chemical behaviors and potential applications (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).
Molecular Architecture and Self-Assembly
- Research on uranyl ion complexes using trans-1,4-cyclohexanedicarboxylic acid has demonstrated the capability of such compounds to form a wide range of molecular architectures, suggesting potential applications in materials science (Thuéry & Harrowfield, 2017).
- Syntheses that leverage the stereochemistry of cyclohexane derivatives, like the preparation of Schiff bases from trans-pyrazolylcyclohexanol, underline the importance of structural nuances in designing flexible molecules for coordination chemistry and potentially catalytic activities (Barz, Rauch, & Thiel, 1997).
Catalysis and Synthetic Applications
- The development of new catalytic systems using cis-1,2-cyclohexanediol highlights the role of cyclohexane derivatives in enhancing reaction efficiencies and selectivities, suggesting their utility in organic synthesis and industrial processes (Kabir, Lorenz, van Linn, Namjoshi, Ara, & Cook, 2010).
- Efforts to synthesize oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one reveal insights into foldamer construction, showcasing the potential of cyclohexane derivatives in developing novel peptidomimetics and biomolecular scaffolds (Lucarini & Tomasini, 2001).
Material Science and Polymer Chemistry
- Synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides have been explored, indicating the significant impact of stereochemistry on polymer solubility, thermal stability, and mechanical properties. This research paves the way for designing advanced polymeric materials with tailored features (Fang, Yang, Zhang, Gao, & Ding, 2004).
特性
IUPAC Name |
(1S,2S)-2-[(4-methylpyridin-3-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-13-8-11(9)14-10-4-2-3-5-12(10)15/h6-8,10,12,14-15H,2-5H2,1H3/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFQNMMGBHTJW-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)N[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2919233.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2919238.png)

![4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2919241.png)
![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)
![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)
![5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2919253.png)

